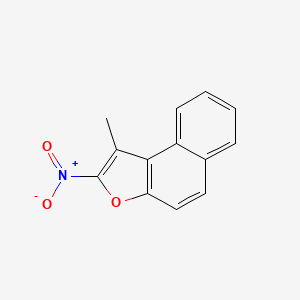![molecular formula C10H13N3O B14404496 (NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)
(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine is a compound that belongs to the class of organic compounds known as oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. This particular compound features a pyridin-2-ylmethylimino group, which is derived from pyridine, a basic heterocyclic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions generally include:
Reactants: Butan-2-one and hydroxylamine
Solvent: Often an aqueous or alcoholic medium
Temperature: Mild to moderate temperatures (room temperature to slightly elevated)
Catalysts: Sometimes acid catalysts are used to facilitate the reaction
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Substituted oximes or other derivatives
Wissenschaftliche Forschungsanwendungen
(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions. The pyridin-2-ylmethylimino group can engage in π-π stacking interactions and coordinate with transition metals, affecting the compound’s overall behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butan-2-one oxime: A simpler oxime derived from butan-2-one.
Pyridin-2-ylmethanamine: A related compound with a similar pyridine-derived structure.
Uniqueness
(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine is unique due to the combination of the oxime and pyridin-2-ylmethylimino groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler oximes or pyridine derivatives.
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H13N3O/c1-8(9(2)13-14)12-7-10-5-3-4-6-11-10/h3-6,14H,7H2,1-2H3/b12-8?,13-9+ |
InChI-Schlüssel |
PXTGQKIWRFRRHP-NOQIBXEPSA-N |
Isomerische SMILES |
CC(=NCC1=CC=CC=N1)/C(=N/O)/C |
Kanonische SMILES |
CC(=NCC1=CC=CC=N1)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)
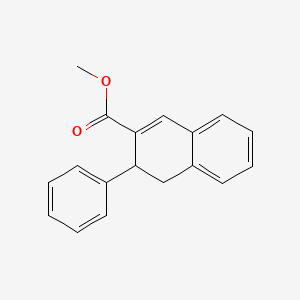
![1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14404434.png)

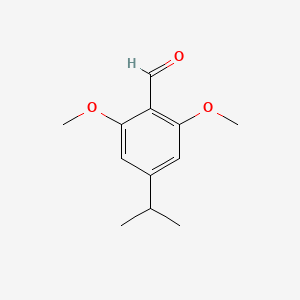

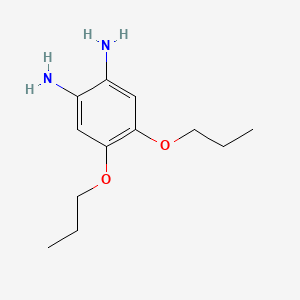
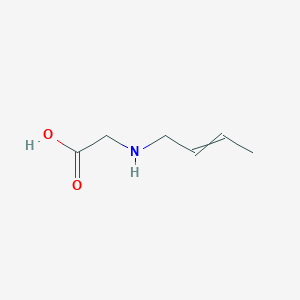

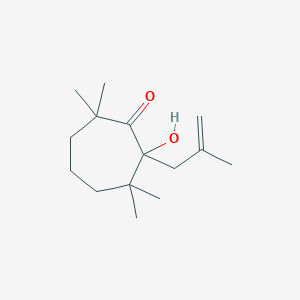
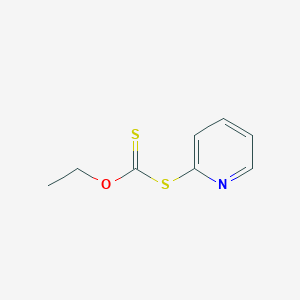
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)
